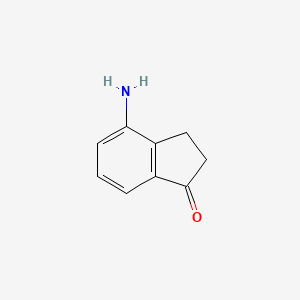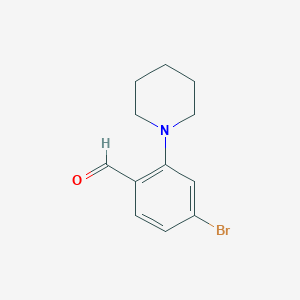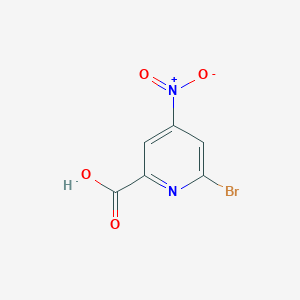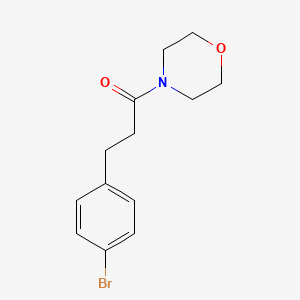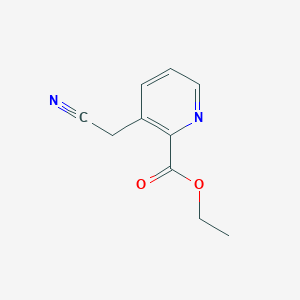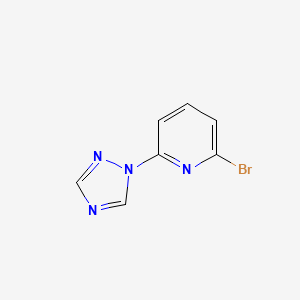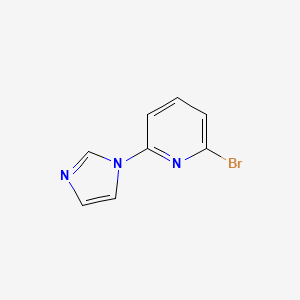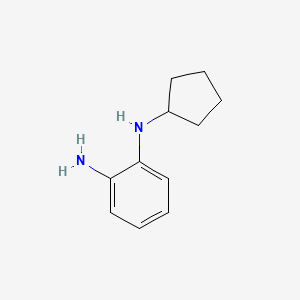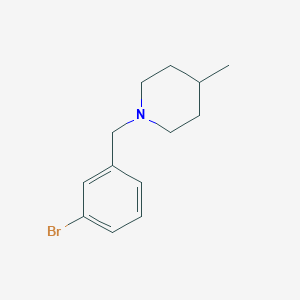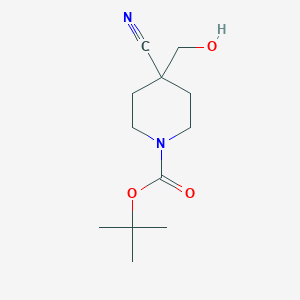![molecular formula C9H15NO2 B1289242 8-氮杂螺[双环[3.2.1]辛烷-3,2'-[1,3]二氧戊环] CAS No. 13375-57-0](/img/structure/B1289242.png)
8-氮杂螺[双环[3.2.1]辛烷-3,2'-[1,3]二氧戊环]
描述
8-Azaspiro[bicyclo[321]octane-3,2’-[1,3]dioxolane] is a chemical compound with the molecular formula C₉H₁₅NO₂ It is characterized by a spirocyclic structure, which includes a bicyclo[321]octane core fused with a 1,3-dioxolane ring
科学研究应用
8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane] has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological molecules and potential as a pharmacophore in drug design.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for developing new drugs.
Industry: The compound’s unique structure makes it useful in the development of novel materials and catalysts.
作用机制
Target of Action
It is known that the compound is structurally related to tropane alkaloids , which typically interact with various neurotransmitter systems, particularly the cholinergic system.
Mode of Action
Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner, potentially acting as an antagonist or inhibitor .
Biochemical Pathways
Based on its structural similarity to tropane alkaloids, it may influence pathways related to neurotransmitter synthesis, release, and reuptake .
Result of Action
Related compounds have been shown to exhibit nematicidal activities , suggesting that 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane] may have similar effects.
生化分析
Biochemical Properties
8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane] plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane] on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane] exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Dosage Effects in Animal Models
The effects of 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane] in animal models vary with different dosages. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the safe dosage range is essential for its potential therapeutic applications .
Metabolic Pathways
8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane] is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability .
Transport and Distribution
The transport and distribution of 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane] within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its activity and effects.
Subcellular Localization
8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane] exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles, where it can exert its effects more efficiently .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane] typically involves the reaction of a bicyclo[3.2.1]octane derivative with a suitable dioxolane precursor. One common method includes the use of a nitrogen-containing bicyclic compound, which undergoes a spirocyclization reaction with a dioxolane derivative under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific reactants used .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions: 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
相似化合物的比较
- 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxane]
- 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxepane]
- 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxane-4-one]
Comparison: Compared to these similar compounds, 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane] is unique due to its specific ring structure and the presence of the dioxolane moiety.
属性
IUPAC Name |
spiro[1,3-dioxolane-2,3'-8-azabicyclo[3.2.1]octane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-8-6-9(5-7(1)10-8)11-3-4-12-9/h7-8,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYAUTGGRPUPMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC1N2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




